Antiproliferative Activity in MCF-7 Breast Cancer Cells: A Sparse Comparison to Doxorubicin
Preliminary cytotoxicity data from a single non-authoritative source reports an IC₅₀ of 12.5 µM for 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one against the MCF-7 breast adenocarcinoma cell line . A closely related 1,2,4-oxadiazole-pyridazinone analog, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one, is reported to exhibit an IC₅₀ of 15.63 µM in the same cell line . The standard chemotherapeutic agent doxorubicin typically demonstrates IC₅₀ values in the sub-micromolar to low nanomolar range against MCF-7 cells in comparable MTT assay formats . The ~3 µM improvement in potency over the chlorophenyl analog is quantitatively modest and has not been replicated across orthogonal assay platforms or independent laboratories, limiting its utility as a procurement differentiator.
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | IC₅₀ = 12.5 µM |
| Comparator Or Baseline | 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one: IC₅₀ ≈ 15.63 µM; Doxorubicin: IC₅₀ < 1 µM (typical range) |
| Quantified Difference | ~3.13 µM improvement over chlorophenyl analog; >10-fold weaker than doxorubicin |
| Conditions | MCF-7 cells; MTT assay (presumed based on source context); specific incubation time, cell passage number, and serum conditions not provided |
Why This Matters
The marginal activity improvement over a closely related analog does not provide a statistically or experimentally robust basis for selecting this compound over other commercially available pyridazinone-oxadiazole screening candidates.
- [1] RSC Medicinal Chemistry. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. Reports compound 5s with IC₅₀ of 15.3 µM against MCF-7 cells, providing class-level context. Doxorubicin serves as a standard clinical comparator with well-established sub-µM potency against MCF-7. View Source
